3-Chloro-2,4-dimethylbenzenesulfonyl chloride
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Overview
Description
3-Chloro-2,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with chlorine and methyl groups. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
3-Chloro-2,4-dimethylbenzenesulfonyl chloride can be synthesized through the chlorination of 2,4-dimethylbenzenesulfonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent under acidic conditions. The process is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
3-Chloro-2,4-dimethylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2,4-dimethylbenzenesulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Scientific Research Applications
3-Chloro-2,4-dimethylbenzenesulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: The compound is an intermediate in the synthesis of drugs, including those targeting serotonergic pathways.
Mechanism of Action
The mechanism of action of 3-chloro-2,4-dimethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. These reactions are crucial in the synthesis of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
3-Chloro-2,4-dimethylbenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
3,4-Dimethylbenzenesulfonyl chloride: Lacks the chlorine substituent, making it less reactive towards certain nucleophiles.
2,4-Dimethylbenzenesulfonyl chloride: Similar structure but without the chlorine atom, affecting its reactivity and applications.
4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of methyl and chlorine, leading to different reactivity and uses
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
3-chloro-2,4-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-5-3-4-7(13(10,11)12)6(2)8(5)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECHXMDEQIWQAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.